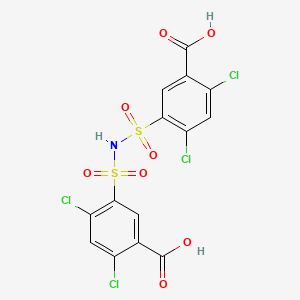
5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two 2,4-dichlorobenzoic acid moieties linked by an azanediylbis(sulfonyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and a suitable amine, such as ammonia or an amine derivative.
Formation of the Sulfonyl Linker: The amine reacts with a sulfonyl chloride derivative to form the azanediylbis(sulfonyl) linker.
Coupling Reaction: The sulfonyl-linked intermediate is then coupled with another molecule of 2,4-dichlorobenzoic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to dechlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with protein targets, while the chlorinated aromatic rings can participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid)
- 5,5’-(Azanediylbis(sulfonyl))bis(2,4-difluorobenzoic acid)
- 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dibromobenzoic acid)
Uniqueness
Compared to its analogs, 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions. The chlorinated aromatic rings provide distinct electronic properties that can be advantageous in specific applications, such as in medicinal chemistry for the design of enzyme inhibitors or receptor modulators.
This compound’s versatility and unique chemical properties make it a valuable subject of study across multiple scientific disciplines.
Propriétés
Formule moléculaire |
C14H7Cl4NO8S2 |
|---|---|
Poids moléculaire |
523.1 g/mol |
Nom IUPAC |
5-[(5-carboxy-2,4-dichlorophenyl)sulfonylsulfamoyl]-2,4-dichlorobenzoic acid |
InChI |
InChI=1S/C14H7Cl4NO8S2/c15-7-3-9(17)11(1-5(7)13(20)21)28(24,25)19-29(26,27)12-2-6(14(22)23)8(16)4-10(12)18/h1-4,19H,(H,20,21)(H,22,23) |
Clé InChI |
LTXLLWDMJYPQOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl]methanol;(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL](/img/structure/B12826005.png)

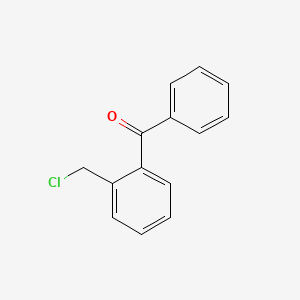
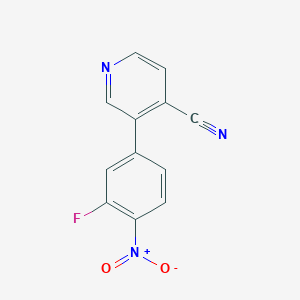

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
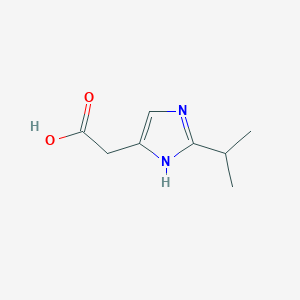
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
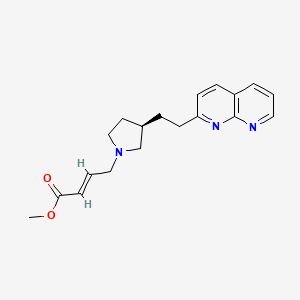

![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

